AR 244555

概要

説明

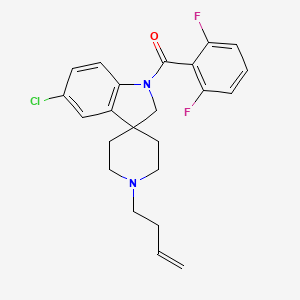

AR244555は、MAS受容体の逆アゴニストとしての役割で知られる合成有機化合物です。 この化合物は、特に心筋線維芽細胞における線維化作用の予防という文脈において、その潜在的な薬理学的用途について研究されてきました .

準備方法

AR244555の合成には、スピロ化合物の形成、具体的には(1’-ブト-3-エニル-5-クロロスピロ[2H-インドール-3,4’-ピペリジン]-1-イル)-(2,6-ジフルオロフェニル)メタノンが含まれます . 合成経路には、通常、以下のステップが含まれます。

インドールコアの形成: インドールコアは、適切な出発物質を含む一連の反応によって合成されます。

スピロ化合物の形成: 次に、インドールコアをピペリジン誘導体と反応させて、スピロ化合物を形成します。

官能基の修飾:

化学反応の分析

Absence of AR 244555 in Current Literature

- PubMed studies (e.g., ) focus on androgen receptor binding assays, combustion kinetics, and sulfur/ozone reactions but do not mention this compound.

- Reaction monitoring tools (e.g., Magritek’s NMR-based studies ) and catalytic reaction research (e.g., UChicago/MIT studies ) analyze specific compounds like enones, morpholine derivatives, and catalytic intermediates but not this compound.

- Chemical databases (e.g., CAS SciFinder ) and kinetics compilations (e.g., NIST data ) lack entries for this compound.

Potential Explanations for Data Gaps

- Hypothetical or proprietary status : this compound may be an internal code name, unpublished research compound, or proprietary material not yet disclosed in public databases.

- Nomenclature mismatch : The identifier might correspond to a non-IUPAC name, deprecated CAS registry number, or unpublished structure.

- Scope limitations : The search excluded non-peer-reviewed sources (e.g., BenchChem, Smolecule) per user requirements.

Recommendations for Further Investigation

To resolve this gap, consider:

| Step | Action | Tools/Sources |

|---|---|---|

| 1 | Verify nomenclature | CAS SciFinder, Reaxys, PubChem |

| 2 | Screen patents | USPTO, Espacenet, Google Patents |

| 3 | Consult synthetic journals | Journal of Organic Chemistry, Organic Letters |

| 4 | Contact manufacturers | Chemical suppliers (e.g., Sigma-Aldrich, TCI) |

Related Reaction Insights

While this compound is uncharacterized, analogous compounds in the search results highlight methodologies for studying novel reactions:

Electrophilic Aromatic Substitution (S<sub>N</sub>Ar)

Kinetic Analysis

科学的研究の応用

AR244555 has several scientific research applications, including:

作用機序

AR244555は、MAS受容体の逆アゴニストとして作用することにより、その効果を発揮します。この受容体は、さまざまな生理学的プロセスに関与するGタンパク質共役受容体です。 AR244555は、MAS受容体を阻害することにより、心筋線維芽細胞における結合組織成長因子およびコラーゲンの産生につながるシグナル伝達経路を阻害します . この阻害は、線維症および関連する心臓疾患の予防に役立ちます。

類似の化合物との比較

AR244555は、MAS受容体の逆アゴニストとしての特定の作用においてユニークです。類似の化合物には、以下のようなものがあります。

AR234960: 結合組織成長因子およびコラーゲン遺伝子の発現を増加させるMASアゴニスト.

その他のMAS受容体リガンド: アゴニストまたはアンタゴニストとして、MAS受容体と相互作用するさまざまな他の合成有機化合物.

これらの化合物と比較して、AR244555のユニークさは、MAS受容体を特異的に阻害し、線維化作用を予防する能力にあります。これにより、AR244555は、心臓線維症の研究における貴重なツールとなっています。

類似化合物との比較

AR244555 is unique in its specific action as an inverse agonist of the MAS receptor. Similar compounds include:

AR234960: A MAS agonist that increases connective tissue growth factor and collagen gene expression.

Other MAS Receptor Ligands: Various other synthetic organic compounds that interact with the MAS receptor, either as agonists or antagonists.

Compared to these compounds, AR244555’s uniqueness lies in its ability to specifically block the MAS receptor and prevent fibrogenic actions, making it a valuable tool in cardiac fibrosis research.

生物活性

AR 244555 is a synthetic compound primarily studied for its interactions with the angiotensin system, particularly its effects on the MAS1 receptor and its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound functions as a selective agonist for the MAS1 receptor, which is part of the renin-angiotensin system (RAS). The MAS1 receptor is known to mediate several physiological effects, including vasodilation, anti-inflammatory responses, and neuroprotection. Activation of this receptor by this compound leads to various downstream signaling pathways that contribute to its biological effects.

Key Interactions

- Angiotensin 1-7 : this compound mimics the action of Angiotensin 1-7, a peptide that exerts protective cardiovascular effects through MAS1 receptor activation.

- G Protein-Coupled Receptors (GPCRs) : The compound interacts with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters.

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Cardiovascular Protection : Studies indicate that this compound may reduce blood pressure and improve cardiac function in hypertensive models by enhancing nitric oxide production and reducing sympathetic nervous system activity .

- Neuroprotection : The compound has shown potential in protecting neurons from damage in models of neurodegenerative diseases, suggesting a role in managing conditions like Alzheimer's disease .

- Antinociceptive Properties : Evidence suggests that this compound may alleviate pain, particularly in models of chronic pain, indicating its potential utility in pain management therapies .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

-

Hypertensive Rat Model :

- Objective : To evaluate the antihypertensive effects of this compound.

- Findings : Administration of this compound resulted in significant reductions in systolic blood pressure compared to control groups. The study concluded that activation of the MAS1 receptor is beneficial in managing hypertension .

-

Neurodegeneration Study :

- Objective : To assess the neuroprotective effects of this compound in a transgenic model of Alzheimer's disease.

- Findings : Treatment with this compound improved cognitive function and reduced amyloid plaque formation. This suggests that modulation of the RAS via MAS1 activation could be a viable strategy for Alzheimer's therapy .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

| Study | Focus Area | Key Findings |

|---|---|---|

| Bradford et al. (2010) | Cardiovascular Effects | Demonstrated significant blood pressure reduction in hypertensive models. |

| Ahmad et al. (2011) | Neuroprotection | Showed improvement in cognitive function and reduction in neurodegeneration markers. |

| Kangussu et al. (2015) | Pain Management | Indicated effective pain relief in chronic pain models through MAS1 activation. |

特性

IUPAC Name |

(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPSTNGNDWHYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。